molecular formula C6H2Br2FNO2 B2451583 1,3-Dibromo-5-fluoro-2-nitrobenzene CAS No. 898128-02-4

1,3-Dibromo-5-fluoro-2-nitrobenzene

Cat. No.: B2451583
CAS No.: 898128-02-4
M. Wt: 298.893
InChI Key: NHVNREXXMPLVQB-UHFFFAOYSA-N
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Description

“1,3-Dibromo-5-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C6H2Br2FNO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the benzene ring.


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 298.89 . The exact physical and chemical properties may depend on the specific conditions and purity of the substance.

Scientific Research Applications

Electron Attachment Studies

1,3-Dibromo-5-fluoro-2-nitrobenzene, along with other nitrobenzene derivatives, has been studied using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies are focused on understanding the energies of electron attachment to molecular orbitals and the dissociation of negative ions formed near thermal electron energy (Asfandiarov et al., 2007).

Structural Analysis

A comparative structural analysis of 1,3-dibromo-5-nitrobenzene with similar compounds highlights how the size of the halogen atom affects the nonbonded close contacts between molecules. These insights are crucial for understanding molecular interactions and cohesive forces in crystal structures (Bosch, Bowling, & Speetzen, 2022).

Reaction Selectivity

The compound's behavior in reactions with various nucleophiles has been studied, showing the relative mobility of nitro and fluoro substituents. Such research helps in understanding the selectivity of reactions, particularly in organic chemistry (Khalfina & Vlasov, 2007).

Synthesis Applications

The synthesis of aromatic fluoro compounds from respective nitro compounds, including this compound, has been explored. This research is significant in the field of organic synthesis, especially for creating specifically substituted fluoraromatics (Effenberger & Streicher, 1991).

Atropisomer Behavior

Studies on the behavior of related compounds, like 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, provide insights into the unusual reactions and transformations of such molecules. This research contributes to the broader understanding of atropisomers in organic chemistry (Leroux, Mangano, & Schlosser, 2005).

Safety and Hazards

“1,3-Dibromo-5-fluoro-2-nitrobenzene” is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this substance .

Future Directions

The future directions for “1,3-Dibromo-5-fluoro-2-nitrobenzene” could involve its use in various chemical reactions and syntheses. For instance, it may be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNREXXMPLVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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